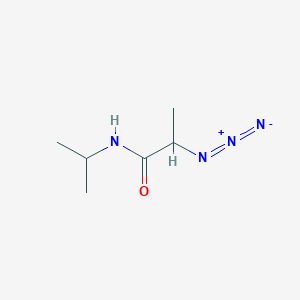

2-叠氮-N-(异丙基)丙酰胺

描述

科学研究应用

Synthesis of 2′-Azido Modified RNA

“2-azido-N-(propan-2-yl)propanamide” can be used in the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . This method provides a convenient path toward 2′-azido RNA from readily accessible 2′-amino RNA .

Site-Specific Labeling and Functionalization of RNA

Azido modified RNA is a substantial tool for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization . This has applications in diagnostics, forensics, genetic analysis, and sequencing .

Covalent Linkage of Azido Group to Reporter Molecules

The azido group can be covalently linked to a reporter molecule, fluorescent dye, affinity tag, or transporter unit . This is done by either Staudinger ligation, Cu (i)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .

Use in siRNA Technologies

The 2′-N3 modification is well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site . This makes “2-azido-N-(propan-2-yl)propanamide” a potential tool in siRNA technologies .

Use in RNA Metabolic Labeling Approaches

The synthetic ease of generating 2′-azido RNA paves the way for biotechnological applications, particularly for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Drug Development

属性

IUPAC Name |

2-azido-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-4(2)8-6(11)5(3)9-10-7/h4-5H,1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSUMVBXUGSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)